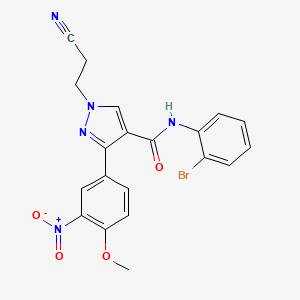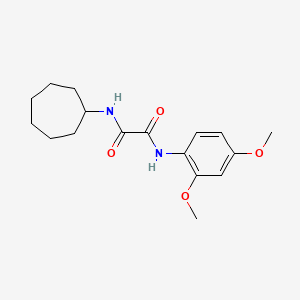
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, commonly known as CNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPP is a synthetic compound that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of CNPP is not well understood. However, it has been suggested that CNPP may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CNPP has also been shown to possess anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
CNPP has been shown to possess significant biochemical and physiological effects. CNPP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CNPP has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the primary advantages of CNPP is its potential applications in various fields. CNPP has been extensively studied for its potential use as a chemotherapeutic agent and has also been studied for its potential applications in the treatment of neurological disorders. However, one of the limitations of CNPP is its low solubility in water, which may limit its potential applications in certain fields.
将来の方向性
There are several future directions for the study of CNPP. One of the primary future directions is the further study of the mechanism of action of CNPP. The exact mechanism by which CNPP exerts its anticancer and anti-inflammatory effects is not well understood and further research is needed in this area. Another future direction is the development of more efficient synthesis methods for CNPP. The current synthesis methods for CNPP are time-consuming and may limit its potential applications in certain fields. Finally, further research is needed to determine the potential applications of CNPP in other fields such as agriculture and environmental science.
合成法
CNPP can be synthesized through a series of chemical reactions. The synthesis of CNPP involves the reaction of 4-chloro-3-nitroaniline with phthalic anhydride in the presence of a catalyst to form 4-chloro-3-nitrophthalic anhydride. The resulting product is then reacted with glycine to form N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
科学的研究の応用
CNPP has been extensively studied for its potential applications in various fields. One of the primary applications of CNPP is in the field of medicinal chemistry. CNPP has been shown to possess significant anticancer properties and has been studied for its potential use as a chemotherapeutic agent. CNPP has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c1-9(20-16(23)11-4-2-3-5-12(11)17(20)24)15(22)19-10-6-7-13(18)14(8-10)21(25)26/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVPIUQSVDYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)
![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)
![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
